tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
Overview
Description
tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate is an organoiodine compound belonging to the oxazine family Its distinctive structure combines a pyridine ring fused to an oxazine moiety with an iodine atom at the 7-position and a tert-butyl ester group at the 4-position
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions. A common route involves:
Formation of the oxazine ring: : Cyclization of suitable precursors under controlled conditions.
Introduction of the iodine atom: : Typically achieved through electrophilic iodination.
Esterification: : Utilizing tert-butyl esters to introduce the ester functionality.
Industrial Production Methods
While specific large-scale industrial methods are proprietary, the processes usually involve optimizing the synthetic routes mentioned above, ensuring scalability and cost-effectiveness while maintaining purity and yield.
Types of Reactions
This compound undergoes several types of reactions:
Substitution Reactions: : The iodine atom serves as a leaving group, facilitating nucleophilic substitutions.
Reductions: : The ester functionality can be reduced to alcohols under suitable conditions.
Oxidations: : This compound can be oxidized to introduce additional functionalities or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: : Nucleophiles such as amines or thiols in the presence of base.
Reduction: : Reagents like lithium aluminium hydride or borane.
Oxidation: : Agents like PCC or DMSO.
Major Products
The major products depend on the specific reaction:
Substitution might yield various substituted oxazine derivatives.
Reduction results in alcohols.
Oxidation produces keto or carboxylic acid derivatives.
Chemistry
In chemistry, this compound is employed in:
Synthetic pathways: : Serving as an intermediate for more complex molecules.
Cross-coupling reactions: : Leveraging the iodine as a site for catalytic processes.
Biology and Medicine
Bioactive molecules: : Synthesizing potential drug candidates.
Biological probes: : Used in molecular imaging or as markers due to its distinct structure.
Industry
Materials science: : Precursors for polymers or advanced materials.
Pharmaceuticals: : Intermediate in the synthesis of therapeutic agents.
Mechanism of Action
The precise mechanism by which tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate exerts its effects varies based on its application:
Nucleophilic substitution: : Involves the replacement of the iodine atom.
Reduction/Oxidation: : Alters the ester or oxazine ring functionalities, impacting the compound’s reactivity and interactions.
Comparison with Similar Compounds
tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate can be compared to other organoiodine compounds like:
tert-Butyl 7-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: : Similar, but with a bromine atom instead of iodine, resulting in different reactivity.
tert-Butyl 7-iodo-2H-pyrido[2,3-b][1,4]oxazine-4(3H)-carboxylate: : Similar structural framework with variations in the ring fusion position.
This compound’s uniqueness lies in its specific substitution pattern and the resulting chemical properties, making it a valuable entity in synthetic and applied chemistry fields.
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Properties
IUPAC Name |
tert-butyl 7-iodo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-6-8(13)7-14-10(9)15/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLOKUCOHNRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1N=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674139 | |
Record name | tert-Butyl 7-iodo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198108-82-5 | |
Record name | tert-Butyl 7-iodo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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